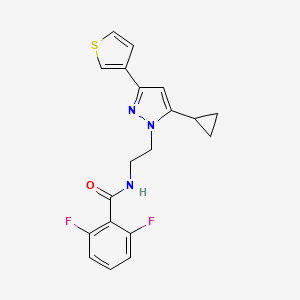

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3OS/c20-14-2-1-3-15(21)18(14)19(25)22-7-8-24-17(12-4-5-12)10-16(23-24)13-6-9-26-11-13/h1-3,6,9-12H,4-5,7-8H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICFJWKDYRMKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide-based pesticides and pharmaceutical intermediates. Key comparisons are outlined below:

Structural Analogues in Pesticides

Compounds such as teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) feature the 2,6-difluorobenzamide backbone but differ in substituents on the phenyl ring and adjacent functional groups. These compounds act as chitin synthesis inhibitors, targeting insect growth . In contrast, the target compound replaces the urea linker with a pyrazole-ethyl group, which may alter its mode of action or target specificity. The thiophene and cyclopropyl groups could enhance lipid solubility or metabolic stability compared to the chloro-fluoroaryl groups in teflubenzuron.

Pharmaceutical Analogues

Compound 191 from , (S)—N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide, shares the 5-cyclopropylpyrazole motif but substitutes the thiophene with a trifluoromethyl group. This trifluoromethyl group is a common bioisostere for enhancing binding affinity and pharmacokinetics . protease inhibition).

Key Structural and Functional Differences

Research Findings and Implications

- Substituent Effects : The cyclopropyl group in the target compound and its analogues (e.g., Compound 191) likely enhances metabolic stability by resisting oxidative degradation. The thiophene moiety may improve π-π interactions with aromatic residues in target proteins compared to trifluoromethyl or chloro-fluoro groups .

- Fluorine’s Role : The 2,6-difluorobenzamide group is a hallmark of pesticidal benzoylureas, where fluorine atoms enhance membrane permeability and target binding . In pharmaceuticals, fluorine is leveraged for its electronegativity and ability to modulate pKa.

- Synthetic Accessibility : The ethyl linker in the target compound may offer synthetic flexibility for further derivatization, a strategy employed in Compound 191’s synthesis via coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.